Home > Products > Screening Compounds P16059 > bisindolylmaleimide iii
bisindolylmaleimide iii -

bisindolylmaleimide iii

Catalog Number: EVT-1200557
CAS Number:
Molecular Formula: C23H20N4O2
Molecular Weight: 384.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
This compound is a small molecule with the chemical formula C23H20N4O2 . It belongs to the class of organic compounds known as n-alkylindoles, which are compounds containing an indole moiety that carries an alkyl chain at the 1-position .

Molecular Structure Analysis

The molecular structure of this compound includes two indole rings and one pyrrole ring . The average molecular weight is 384.4305, and the monoisotopic weight is 384.158625904 .

1. 2,5-Dione-3-(1-methyl-1H-indol-3-yl)-4-[1-(pyridin-2-yl-methyl)piperidin-4-yl]-1H-indole 3-yl]-1H-pyrrole monohydrochloride [, ]

  • Compound Description: This compound is a monohydrochloride salt of a substituted pyrrole-2,5-dione derivative. While its specific biological activities are not detailed in the abstract, the patent highlights its potential use in pharmaceutical formulations for inhibiting tumor growth and treating cancer. [, ]

2. 3-(1H-Indol-3-yl)-4-[2-(4-methylpiperazin-1-yl)quinazolin-4-yl]pyrrole-2,5-dione (AEB071) []

  • Compound Description: This compound, AEB071, is identified as a potent and selective inhibitor of protein kinase C (PKC) isoforms, exhibiting notable immunomodulatory effects by inhibiting early T cell activation. Its binding mode to PKC was confirmed through X-ray analysis, highlighting its direct interaction with the active site of PKCα. []

3. 3-(1H-Indol-3-yl)-4-(3,4,5-trimethoxyphenyl)-2,5-dihydro-1H-pyrrole-2,5-dione []

  • Compound Description: This 3,4-diaryl-1H-pyrrole-2,5-dione derivative was synthesized to investigate its electrocyclic reactivity. It forms intermolecular hydrogen bonds that create sheet structures in its crystal form. []

4. 1-(2-Hydroxyethyl)-3-[(2-hydroxyethyl)amino]-4-(1H-indol-3-yl)-1H-pyrrole-2,5-dione []

  • Compound Description: This compound exhibits a small dihedral angle between the indole ring system and the maleimide ring, ranging from 4.5° to 10.4° across the four molecules in its asymmetric unit. It displays a complex network of N—H⋯O and O—H⋯O hydrogen bonds in its crystal structure. []
  • Relevance: Sharing the pyrrole-2,5-dione core and the 1H-indol-3-yl substituent at the 4-position with 3-[1-(3-Aminopropyl)-1H-indol-3-YL]-4-(1H-indol-3-YL)-1H-pyrrole-2,5-dione, this compound illustrates a structural variation on the pyrrole ring. The presence of hydroxyethyl substituents on the nitrogen atoms of the pyrrole ring differentiates this compound. []

5. 3-(2,4-Dichlorophenyl)-4(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione (SB216763) [, , , , , , ]

  • Compound Description: SB216763, a glycogen synthase kinase-3β (GSK-3β) inhibitor, has shown cardioprotective effects against ischemia-reperfusion injury by inhibiting the mitochondrial permeability transition pore (mPTP). It also exhibits anti-inflammatory and anti-fibrotic properties in lung injury models by modulating cytokine production and reducing inflammation and fibrosis. [, , , , , , ]
  • Relevance: Although sharing the core pyrrole-2,5-dione structure and a 1-methyl-1H-indol-3-yl substituent with the target compound, SB216763 differs in its substituent at the 3-position of the pyrrole ring. While 3-[1-(3-Aminopropyl)-1H-indol-3-YL]-4-(1H-indol-3-YL)-1H-pyrrole-2,5-dione has another 1H-indol-3-yl group at this position, SB216763 carries a 2,4-dichlorophenyl substituent. [, , , , , , ]

6. 1-(6-((17β-3-Methoxyestra-1,3,5(10)-trien-17-yl)amino)hexyl)-1H-pyrrole-2,5-dione (U73122) [, , ]

  • Compound Description: Initially recognized as a phospholipase C (PLC) inhibitor, U73122 exhibits a complex pharmacological profile. While it inhibits PLC-β2 and downstream signaling events like Ca2+ flux and chemotaxis in neutrophils [], it also directly inhibits 5-lipoxygenase (5-LO) both in vitro and in vivo, independent of its effect on PLC. [] Further studies highlight its non-selective nature, as it interacts with Kir3 and BK channels in a PLC-independent manner, and also readily forms conjugates with cell culture media components, potentially confounding experimental results. []

7. 3,4-Bis[1-(prop-2-ynyl)-1H-indol-3-yl]-1H-pyrrole-2,5-dione []

  • Compound Description: This compound features two indole rings connected to the central pyrrole-2,5-dione core. The molecule exhibits specific dihedral angles between the rings and forms inversion dimers through N—H⋯O hydrogen bonds in its crystal structure. []

8. 5-Benzoyl-2-(5-bromo-1H-indol-3-yl)-4-(4-methoxyphenyl)-1H-pyrrole-3-carbonitrile []

  • Compound Description: This complex molecule exhibits specific dihedral angles between its five constituent rings, highlighting the non-planar nature of the structure. It forms inversion dimers stabilized by N—H⋯N hydrogen bonds in the crystal lattice. []
  • Relevance: The connection lies in the shared indole-substituted pyrrole-2,5-dione core, although the position of the indole ring differs (2-position in this compound versus 3-position in 3-[1-(3-Aminopropyl)-1H-indol-3-YL]-4-(1H-indol-3-YL)-1H-pyrrole-2,5-dione). Moreover, this compound features additional substitutions on the pyrrole ring, including a benzoyl group and a carbonitrile group, creating a distinct structural entity. []

9. 3-(5-Fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione (EOS200271/PF-06840003) []

  • Compound Description: This indoleamine 2,3-dioxygenase (IDO-1) inhibitor exhibits a novel binding mode to human IDO-1, differing from other inhibitors by not interacting with the heme iron atom. Its potent inhibition of IDO-1 in human whole blood assays, coupled with a favorable ADME profile and predicted pharmacokinetic properties, makes it a promising candidate for clinical development. []

10. 5-Benzoyl-2-(5-bromo-1H-indol-3-yl)-4-(4-nitrophenyl)-1H-pyrrole-3-carbonitrile dimethyl sulfoxide monosolvate []

  • Compound Description: This solvated molecule forms inversion dimers through N—H⋯O hydrogen bonds, and further intermolecular interactions lead to chain formation along the c-axis in its crystal structure. []
  • Relevance: This compound shares the 5-bromo-1H-indol-3-yl substituent at the 2-position of the pyrrole-2,5-dione ring with the previously described 5-Benzoyl-2-(5-bromo-1H-indol-3-yl)-4-(4-methoxyphenyl)-1H-pyrrole-3-carbonitrile. Compared to 3-[1-(3-Aminopropyl)-1H-indol-3-YL]-4-(1H-indol-3-YL)-1H-pyrrole-2,5-dione, it differs significantly due to the presence of a benzoyl, a carbonitrile, and a 4-nitrophenyl group on the pyrrole ring. []

11. 2-(5-Bromo-1H-indol-3-yl)-4-(4-bromophenyl)-5-(4-chlorobenzoyl)-1H-pyrrole-3-carbonitrile dimethyl sulfoxide monosolvate []

  • Compound Description: The crystal structure of this compound reveals a specific arrangement of the indole, pyrrole, and benzene rings, with intermolecular hydrogen bonds involving the dimethyl sulfoxide solvent molecule forming chains along the [] direction. []
  • Relevance: Belonging to the same series as 5-Benzoyl-2-(5-bromo-1H-indol-3-yl)-4-(4-methoxyphenyl)-1H-pyrrole-3-carbonitrile and 5-Benzoyl-2-(5-bromo-1H-indol-3-yl)-4-(4-nitrophenyl)-1H-pyrrole-3-carbonitrile dimethyl sulfoxide monosolvate, this compound also possesses the 5-bromo-1H-indol-3-yl substituent at the 2-position of the pyrrole-2,5-dione core. It differs from 3-[1-(3-Aminopropyl)-1H-indol-3-YL]-4-(1H-indol-3-YL)-1H-pyrrole-2,5-dione due to the presence of a 4-bromophenyl, a 4-chlorobenzoyl, and a carbonitrile group on the pyrrole ring. []

12. (1-(2-((5-(4-Substitutedphenyl) Furan/Thiophen-2-Yl) Methylene) Hydrazineyl)-3-(4-Hydroxyphenyl)-1-Oxopropan-2-Yl)-4-(1H-indol-3-yl) Butanamide []

  • Compound Description: This series of compounds, with various substitutions on the phenyl ring, were evaluated for their anti-inflammatory activity. Notably, bromine and methyl substitutions resulted in enhanced activity compared to other derivatives. []
  • Relevance: Although this series includes a 1H-indol-3-yl group, its location within a butanamide chain, rather than directly attached to a pyrrole-2,5-dione ring, significantly differentiates it from 3-[1-(3-Aminopropyl)-1H-indol-3-YL]-4-(1H-indol-3-YL)-1H-pyrrole-2,5-dione. This series represents a distinct structural class. []

13. (-) - trans-3- (5,6- dihydro -4H- pyrrolo [3,2,1-ij] quinolin-1-yl)-4-(1H-indol -3-yl) pyrrolidine-2,5-dione []

  • Compound Description: This compound is a potent anti-proliferative agent, particularly effective in treating cell proliferative disorders like cancer. The recommended dosage for this compound is 360 mg twice daily, with a maximum daily dose of 720 mg. []

14. 7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1,3,5-triaza-7-phosphaadamantan-7-ium Tetrafluoroborate []

  • Compound Description: This compound is an organic salt synthesized from a Lewis acid-base reaction. Its structure was validated through various spectroscopic methods including NMR and mass spectrometry, as well as single crystal X-ray diffraction. []

15. 1-(2-(1H-indol-3-yl)ethyl)-4-benzyl-3-hydroxy-3,6-diphenylpiperazine-2,5-dione []

  • Compound Description: This compound's structure was elucidated through single-crystal X-ray diffraction, revealing a triclinic crystal system. The reported structural parameters provide detailed insights into the molecule's conformation and crystal packing. []
  • Relevance: Although this compound possesses a 1H-indol-3-yl substituent, its attachment to a piperazine-2,5-dione ring, rather than the pyrrole-2,5-dione core present in 3-[1-(3-Aminopropyl)-1H-indol-3-YL]-4-(1H-indol-3-YL)-1H-pyrrole-2,5-dione, makes it structurally distinct. Further differences are evident in the presence of benzyl, hydroxyl, and phenyl substituents, highlighting the structural divergence. []

16. [4-(1H-Indol-3-yl)-piperidin-1-yl]-{1-[3-(3,4,5-trifluoro-phenyl)-acryloyl]-piperidin-4-yl}-acetic acid (JNJ-26131300) []

  • Compound Description: This compound, JNJ-26131300, is a CCR2 antagonist. The synthesis of its deuterium-labeled analogue, [4-(1H-Indol-3-yl)-piperidin-1-yl]-{1-[3-(3,4,5-trifluoro-phenyl)-acryloyl]-piperidin-4-yl}-acetic acid-D5, is described, enabling its use in pharmacokinetic and metabolic studies. []
  • Relevance: This compound and the target compound share a 1H-indol-3-yl group, but their core structures differ significantly. JNJ-26131300 contains a complex piperidine-based scaffold with a trifluorophenyl acryloyl moiety, while 3-[1-(3-Aminopropyl)-1H-indol-3-YL]-4-(1H-indol-3-YL)-1H-pyrrole-2,5-dione is built on a pyrrole-2,5-dione core. []

17. 1-(4-Cl-benzyl)-3-chloro-4-(CF3-phenylamino)-1H-pyrrole-2,5-dione (MI-1) []

  • Compound Description: Initially investigated as a potential tyrosine protein kinase inhibitor through in silico modeling, MI-1 demonstrated cytotoxic effects against various tumor cell lines in vitro. Its mechanism of action involves DNA intercalation, particularly pronounced against human cervix carcinoma cells. []
  • Relevance: MI-1 shares the core pyrrole-2,5-dione structure with 3-[1-(3-Aminopropyl)-1H-indol-3-YL]-4-(1H-indol-3-YL)-1H-pyrrole-2,5-dione but lacks any indole substituents. Instead, it features a 4-chlorobenzyl group on the nitrogen atom, a chlorine atom, and a trifluoromethylphenylamino group on the pyrrole ring, making it structurally distinct. []

18. 4-Substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives []

  • Compound Description: This broad class of compounds has shown potential as inhibitors of glycolic acid oxidase (GAO), an enzyme involved in oxalate metabolism. Compounds with bulky lipophilic substituents at the 4-position demonstrated potent inhibitory activity in vitro and effectively reduced urinary oxalate levels in a rat model of hyperoxaluria. []
  • Relevance: These derivatives share the core pyrrole-2,5-dione structure with 3-[1-(3-Aminopropyl)-1H-indol-3-YL]-4-(1H-indol-3-YL)-1H-pyrrole-2,5-dione, but lack the characteristic indole substituents. This class is defined by diverse substituents at the 4-position and a hydroxyl group at the 3-position of the pyrrole ring, distinguishing them from the target compound. []

19. 5-(4-hydroxy-phenyl)-3-oxo-pentanoic acid [2-(5-methoxy-1H-indol-3-yl)-ethyl]-amide (Z-CM-I-1) []* Compound Description: This curcumin/melatonin hybrid compound exhibits promising therapeutic potential for Alzheimer's disease (AD). In vivo studies using an APP/PS1 transgenic AD mouse model demonstrate its ability to reduce Aβ accumulation, mitigate inflammatory responses, alleviate oxidative stress, improve synaptic function, and enhance mitochondrial electron transport chain activity. []* Relevance: This compound, while containing a 5-methoxy-1H-indol-3-yl group, differs significantly from 3-[1-(3-Aminopropyl)-1H-indol-3-YL]-4-(1H-indol-3-YL)-1H-pyrrole-2,5-dione. Z-CM-I-1 features a unique structure with a pentanoic acid amide backbone linked to both a hydroxyphenyl and a methoxyindole ethyl group, making it structurally distinct. []

20. 4-(1-methyl-1H-indol-3-yl)-6-(methylthio) pyrimidine-5-carbonitriles []

  • Compound Description: This new series of compounds exhibits potent anticancer activity, particularly against the MCF-7 breast cancer cell line, with some derivatives also displaying anti-inflammatory properties. Molecular docking studies suggest their anticancer mechanism involves interaction with EGFR tyrosine kinase. []
  • Relevance: These compounds, while containing a 1-methyl-1H-indol-3-yl substituent, are built on a pyrimidine core, distinct from the pyrrole-2,5-dione core in 3-[1-(3-Aminopropyl)-1H-indol-3-YL]-4-(1H-indol-3-YL)-1H-pyrrole-2,5-dione. The presence of a methylthio group and a carbonitrile substituent on the pyrimidine ring further highlights their structural dissimilarity. []

21. 2-((1H-indol-3-yl)thio/sulfinyl)-N-phenylacetamide derivatives (4-49C and 1-HB-63) []

  • Relevance: Despite featuring a 1H-indol-3-yl group, these compounds lack the pyrrole-2,5-dione core found in 3-[1-(3-Aminopropyl)-1H-indol-3-YL]-4-(1H-indol-3-YL)-1H-pyrrole-2,5-dione. Their structure is characterized by a thio/sulfinyl linker attached to a phenylacetamide moiety, placing them in a different structural class. []

22. 1,3,3-tri(1H-indol-3-yl)propan-1-one []

  • Compound Description: This compound serves as a valuable precursor for synthesizing oxoketene gem-dithiol and 1,2-dithiole-3-thione derivatives. Its preparation utilizes an eco-friendly approach employing citrus lemon juice as a catalyst. []

23. 4-(1H-Indol-3-yl)-6-phenyl-1,2,3,4-tetrahydropyrimidin-2-ones/thiones []

  • Compound Description: This group of compounds demonstrated potent anti-inflammatory activity in a biological evaluation. In particular, derivatives with substitutions at the 4-position of the phenyl ring, such as chlorine (8) and methyl (10) for the -one series and (14) and (16) for the -thione series, exhibited significant activity. Additionally, these compounds showed reduced ulcerogenic potential and lipid peroxidation compared to the standard drug ibuprofen, suggesting a safer profile. []
  • Relevance: These compounds, while sharing the 1H-indol-3-yl substituent with 3-[1-(3-Aminopropyl)-1H-indol-3-YL]-4-(1H-indol-3-YL)-1H-pyrrole-2,5-dione, differ in their core structure. They feature a 1,2,3,4-tetrahydropyrimidin-2-one/thione scaffold, distinguishing them from the pyrrole-2,5-dione core of the target compound. []

24. 2-(2′,5′-Disubstituted-1′H-indol-3′-yl)-1H-benzo[d]imidazoles []* Compound Description: This group of benzimidazoles was efficiently synthesized using MK-10 clay as a catalyst under both conventional heating and microwave irradiation. The reaction proceeds through a one-pot condensation of 2,5-disubstituted-3-cyanoacetyl indoles with various substituted orthophenylenediamines. []* Relevance: These compounds, while containing a 1H-indol-3-yl moiety, are fused to a benzimidazole ring system, unlike 3-[1-(3-Aminopropyl)-1H-indol-3-YL]-4-(1H-indol-3-YL)-1H-pyrrole-2,5-dione, which is based on a pyrrole-2,5-dione core. This difference in the core structure, along with the absence of an aminopropyl group, highlights the structural dissimilarity between these compounds. []

25. N-(3-chloro-2-oxo-4-phenylazetidin-1-yl)-4-(1H-indol-3-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides []* Compound Description: These novel compounds were synthesized using a catalytic optimization strategy, aligning with the growing demand for environmentally friendly synthetic approaches. The compounds were tested for their antibacterial and antifungal activities against a panel of clinically relevant microorganisms. []* Relevance: While containing a 1H-indol-3-yl substituent, this series of compounds differs from 3-[1-(3-Aminopropyl)-1H-indol-3-YL]-4-(1H-indol-3-YL)-1H-pyrrole-2,5-dione due to the presence of a 1,2,3,4-tetrahydropyrimidine core, a thioxo group, and a complex N-(3-chloro-2-oxo-4-phenylazetidin-1-yl)carboxamide side chain, making them structurally distinct. []

26. 4(1H-Indol-3-yl)-2-Thioxopyridine Derivatives []

  • Compound Description: This study involved the synthesis and investigation of various 4(1H-indol-3-yl)-2-thioxopyridine derivatives. These compounds were evaluated for their antimicrobial activity, as well as their inhibitory effects on glutathione S-transferase (GST) enzyme activity and glutathione (GSH) levels. []
  • Relevance: Although sharing the 1H-indol-3-yl substituent with 3-[1-(3-Aminopropyl)-1H-indol-3-YL]-4-(1H-indol-3-YL)-1H-pyrrole-2,5-dione, this family of compounds is constructed on a 2-thioxopyridine core, distinguishing it from the target compound based on the pyrrole-2,5-dione framework. []

27. 3-(1H-Indol-3-yl)-4-(morpholin-4-yl)cyclobut-3-ene-1,2-dione []

  • Compound Description: This compound was efficiently synthesized via nucleophilic substitution of 3-chloro-4-(1H-indol-3-yl)cyclobut-3-ene-1,2-dione with morpholine. []
  • Relevance: This compound, despite incorporating a 1H-indol-3-yl moiety, diverges significantly from 3-[1-(3-Aminopropyl)-1H-indol-3-YL]-4-(1H-indol-3-YL)-1H-pyrrole-2,5-dione structurally. The presence of a cyclobut-3-ene-1,2-dione core and a morpholine substituent instead of the pyrrole-2,5-dione core and the second 1H-indol-3-yl group and aminopropyl chain found in the target compound highlights the structural differences. []

28. 5-Benzoyl-2-(1H-indol-3-yl)-4-(naphthalen-2-yl)-1H-pyrrole-3-carbonitrile []

  • Compound Description: This study provides a detailed analysis of the crystal structure of 5-benzoyl-2-(1H-indol-3-yl)-4-(naphthalen-2-yl)-1H-pyrrole-3-carbonitrile, revealing specific ring orientations, hydrogen bonding patterns, and chain formation through C—H⋯π interactions. []

29. 1-(4-(1H-Indol-3-Yl)-6-(4-Methoxyphenyl)Pyrimidin-2-yl)Hydrazine []

  • Compound Description: Serving as a key intermediate, this compound is pivotal in synthesizing various pyrazolopyrimidine derivatives evaluated for their antiproliferative activity. []
  • Relevance: Although incorporating a 1H-indol-3-yl group, this compound's structure is built around a pyrimidine core, unlike the pyrrole-2,5-dione framework of 3-[1-(3-Aminopropyl)-1H-indol-3-YL]-4-(1H-indol-3-YL)-1H-pyrrole-2,5-dione. The presence of a hydrazine substituent and a methoxyphenyl group on the pyrimidine ring further emphasizes their structural divergence. []

30. 4-Amino-5-benzoyl-1-benzyl-2-(4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrrole-3-carbonitrile []

  • Compound Description: This compound represents a novel structure synthesized through a specific reaction pathway. Its structure was confirmed using spectroscopic techniques like 1H-NMR, 13C-NMR, IR spectroscopy, and elemental analysis. []
  • Relevance: This compound, while containing a tetrahydro-1H-indol-2-yl substituent, differs from 3-[1-(3-Aminopropyl)-1H-indol-3-YL]-4-(1H-indol-3-YL)-1H-pyrrole-2,5-dione due to the presence of amino, benzoyl, benzyl, and carbonitrile groups on its pyrrole ring. These additional substituents, along with the variation in the indole ring saturation and attachment position, create a distinct chemical entity. []

31. 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6- dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-one []

  • Compound Description: This novel series of compounds were synthesized and their antimicrobial activity was assessed. Molecular docking studies were also conducted to understand their potential interactions with biological targets. []
Synthesis Analysis

Synthesis Methods
The synthesis of bisindolylmaleimide III typically involves the reaction of indole derivatives with maleimides through various methodologies. A notable efficient method includes the condensation of indole-3-acetamides with methyl indole-3-glyoxylates using potassium tert-butoxide as a base in tetrahydrofuran. This method has been shown to yield products in high purity (84-100%) . The reaction proceeds through several intermediates, which can be isolated and characterized.

  1. Initial Reaction: Indole-3-acetamide is reacted with methyl indole-3-glyoxylate.
  2. Base Addition: Potassium tert-butoxide is added in a 1.0 M solution, leading to notable color changes during the reaction.
  3. Yield Improvement: Variations in solvents and bases can affect yields; for instance, using tetrahydrofuran improved yields significantly compared to dimethylformamide .
Molecular Structure Analysis

Molecular Structure
The molecular formula for bisindolylmaleimide III is C23_{23}H20_{20}N4_4O2_2, with a molecular weight of 384.43 g/mol. The compound features a complex structure that includes two indole rings connected through a maleimide moiety.

  • Structural Highlights:
    • Indole Rings: Contribute to the compound's biological activity.
    • Maleimide Group: Essential for its mechanism as a protein kinase C inhibitor.

The compound's structure can be represented by its SMILES notation: C1=CC=C2C(=C1)C(=CN2)C3=C(C(=O)NC3=O)C4=CN(C5=CC=CC=C54)CCCN .

Chemical Reactions Analysis

Reactivity and Interactions
Bisindolylmaleimide III participates in various chemical reactions primarily related to its role as an inhibitor. It interacts with protein kinase C and other kinases, affecting their activity through competitive inhibition.

  • Key Reactions:
    • Inhibition of protein kinase C isoforms such as PKCα.
    • Interaction with Ste20-related kinase, showing IC50_{50} values indicating potency (e.g., 170 nM against SLK) .
Mechanism of Action

Biological Mechanism
The mechanism of action for bisindolylmaleimide III involves competitive inhibition at the active site of protein kinase C. This inhibition disrupts downstream signaling pathways that are crucial for cell proliferation and survival.

  • Key Points:
    • Competitive inhibition leads to altered phosphorylation states of target proteins.
    • The compound also exhibits inhibitory effects on other kinases, including cyclin-dependent kinase 2, with an IC50_{50} value of approximately 2 µM .
Physical and Chemical Properties Analysis

Properties Overview
Bisindolylmaleimide III is characterized by several physical and chemical properties:

  • Purity: Greater than 98%.
  • Solubility: Soluble in methanol or dimethyl sulfoxide.
  • Stability: Stable under standard laboratory conditions but should be handled with care due to its biological activity.

These properties make it suitable for various laboratory applications, particularly in biochemical assays .

Applications

Scientific Applications
Bisindolylmaleimide III has diverse applications in scientific research:

  1. Cancer Research: Investigated as a potential therapeutic agent due to its ability to inhibit key signaling pathways involved in tumor growth.
  2. Cellular Signaling Studies: Utilized to dissect the role of protein kinase C in various cellular processes, aiding in understanding disease mechanisms.
  3. Drug Development: Serves as a lead compound for developing more potent and selective inhibitors targeting specific kinases involved in pathological conditions.

Properties

Product Name

bisindolylmaleimide iii

IUPAC Name

3-[1-(3-aminopropyl)indol-3-yl]-4-(1H-indol-3-yl)pyrrole-2,5-dione

Molecular Formula

C23H20N4O2

Molecular Weight

384.4 g/mol

InChI

InChI=1S/C23H20N4O2/c24-10-5-11-27-13-17(15-7-2-4-9-19(15)27)21-20(22(28)26-23(21)29)16-12-25-18-8-3-1-6-14(16)18/h1-4,6-9,12-13,25H,5,10-11,24H2,(H,26,28,29)

InChI Key

APYXQTXFRIDSGE-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CN2)C3=C(C(=O)NC3=O)C4=CN(C5=CC=CC=C54)CCCN

Synonyms

3-[1-(3-Aminopropyl)-1H-indol-3-yl]-4-(1H-indol-3-yl)-1H-pyrrole-2,5-dione

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C3=C(C(=O)NC3=O)C4=CN(C5=CC=CC=C54)CCCN

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.